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Compound of Interest

Compound Name: 2-Chloro-4-ethylbenzoic acid

Cat. No.: B13619705 Get Quote

An FT-IR spectroscopic analysis provides a valuable fingerprint for the identification and

characterization of 2-Chloro-4-ethylbenzoic acid. This guide compares its expected spectral

features with related benzoic acid derivatives and provides a detailed experimental protocol for

obtaining the spectrum.

Comparison of FT-IR Spectral Data
The FT-IR spectrum of 2-Chloro-4-ethylbenzoic acid is characterized by vibrational

frequencies corresponding to its key functional groups: the carboxylic acid, the substituted

benzene ring, the C-Cl bond, and the ethyl group. A comparison with benzoic acid, 2-

chlorobenzoic acid, and 4-ethylbenzoic acid allows for a more precise assignment of these

vibrational modes.
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Functional
Group

Vibrational
Mode

2-Chloro-4-
ethylbenzoi
c Acid
(Expected,
cm⁻¹)

Benzoic
Acid (cm⁻¹)
[1][2]

2-
Chlorobenz
oic Acid
(cm⁻¹)

4-
Ethylbenzoi
c Acid
(cm⁻¹)[3][4]
[5]

Carboxylic

Acid

O-H stretch

(H-bonded)

3300-2500

(broad)

3300-2500

(broad)[1]

3300-2500

(broad)

3300-2500

(broad)

Carboxylic

Acid
C=O stretch ~1700-1680

~1700-

1680[1]
~1700-1680 ~1700-1680

Aromatic

Ring
C-H stretch ~3100-3000

~3080-

3030[1]
~3100-3000 ~3100-3000

Aromatic

Ring
C=C stretch ~1600, 1475

~1625-

1465[1]
~1600, 1470 ~1610, 1490

Alkyl Group
C-H stretch

(asymmetric)
~2965 - - ~2970

Alkyl Group
C-H stretch

(symmetric)
~2875 - - ~2870

Carboxylic

Acid
C-O stretch ~1320-1210

~1320-

1210[1]
~1310-1200 ~1315-1215

Aromatic

Ring

C-H out-of-

plane bend
~850-800

(multiple

bands)

(multiple

bands)
~840

C-Cl Bond C-Cl stretch ~800-600 - ~800-600 -

Experimental Protocol: FT-IR Spectroscopy of Solid
Samples
This protocol details the preparation of a solid sample for FT-IR analysis using the KBr pellet

method, a common technique for obtaining high-quality spectra of solid organic compounds.[6]

[7]

Materials:
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2-Chloro-4-ethylbenzoic acid (sample)

Potassium bromide (KBr), IR grade, finely ground and dried

Agate mortar and pestle

Hydraulic press with pellet die

FT-IR spectrometer

Procedure:

Sample Preparation:

Weigh approximately 1-2 mg of 2-Chloro-4-ethylbenzoic acid.

Weigh approximately 100-200 mg of dry KBr powder.[6] The ratio of sample to KBr should

be in the range of 0.2% to 1%.

Combine the sample and KBr in an agate mortar.

Grind the mixture thoroughly with the pestle for several minutes to ensure a fine,

homogeneous powder. This minimizes light scattering.[8]

Pellet Formation:

Transfer the ground mixture into a pellet die.

Place the die into a hydraulic press.

Apply pressure to the die to form a transparent or translucent pellet.[6]

Spectral Acquisition:

Place the KBr pellet into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum using a blank KBr pellet.[7]

Acquire the sample spectrum.
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The resulting spectrum should show absorbances within an appropriate range, avoiding

saturated peaks.

FT-IR Analysis Workflow
The following diagram illustrates the logical workflow for identifying a chemical compound using

FT-IR spectroscopy and comparing it against known alternatives.
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FT-IR Spectroscopic Analysis Workflow

Sample Preparation

Spectral Analysis
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Caption: Workflow for the identification of 2-Chloro-4-ethylbenzoic acid via FT-IR

spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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